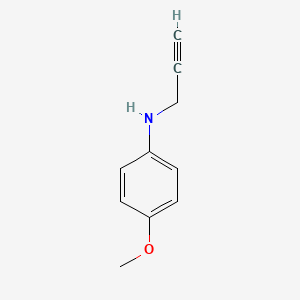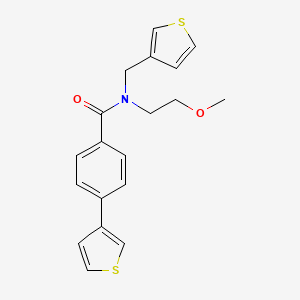
N-(2-methoxyethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide, commonly known as MTE-T, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Scientific Research Applications
Chemoselective N-benzoylation of Aminophenols :
- Singh, Lakhan, and Singh (2017) in their study titled "Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates" describe the N-benzoylation of aminophenols using benzoylisothiocyanates. This process is significant for creating compounds of biological interest like N-(2-hydroxyphenyl)benzamides, which have potential applications in medicinal chemistry and drug development (Singh, Lakhan, & Singh, 2017).
Solution Phase Library Synthesis :
- Bailey et al. (1999) demonstrated the use of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for the N-protection of amidinonaphthol. This reagent is well-suited for the multiparallel solution phase synthesis of substituted benzamidines, highlighting its importance in the synthesis of complex molecular libraries (Bailey, Baker, Hayler, & Kane, 1999).
Identification of Metabolites in Liver Microsomes :
- Song et al. (2014) explored the metabolites of a compound related to N-(2-methoxyethyl)-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide in human liver microsomes. Their research is crucial for understanding the metabolic pathways and potential therapeutic applications of such compounds in treating inflammatory conditions (Song et al., 2014).
Supramolecular Packing Motifs :
- Lightfoot et al. (1999) described the structure of N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, demonstrating a novel conjunction of organizational motifs into a π-stack surrounded by a triple helical network of hydrogen bonds. This study is relevant for understanding new modes of organization in some columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Antimicrobial Activity :
- Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated them for antimicrobial activity. This research contributes to the development of new antimicrobial agents and highlights the potential pharmaceutical applications of such compounds (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
properties
IUPAC Name |
N-(2-methoxyethyl)-4-thiophen-3-yl-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c1-22-9-8-20(12-15-6-10-23-13-15)19(21)17-4-2-16(3-5-17)18-7-11-24-14-18/h2-7,10-11,13-14H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYFTZAJKXUVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=C(C=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2478012.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2478015.png)
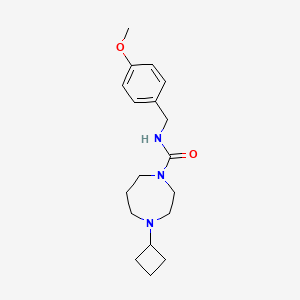
![2-Propan-2-yl-6-prop-2-enoyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2478017.png)

![2-(2-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2478020.png)
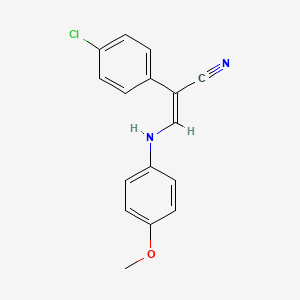
![5-[[5-(3,4-Dichlorophenyl)-2-furanyl]methylene]-2-(1-piperidinyl)-4(5H)-thiazolone](/img/structure/B2478023.png)
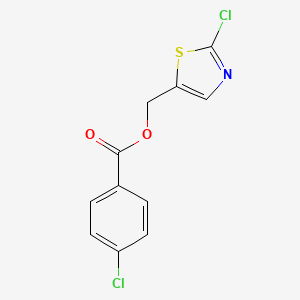

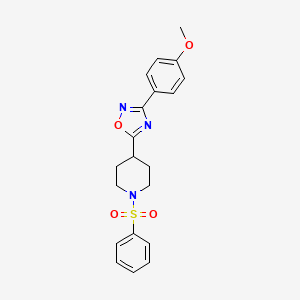

![1-(7-Ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2478029.png)
